(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
The compound (1R,4S,5’S,6R,6’R,8R,10Z,13R,14Z,20R,21R,24S)-6’-ethyl-21,24-dihydroxy-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with a unique spirocyclic structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a spiro linkage, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spiro linkage and the introduction of hydroxyl groups. The synthetic route may start with simpler precursors that undergo a series of reactions such as cyclization, oxidation, and reduction to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions.
Biology
In biology, this compound may be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Its interaction with biological macromolecules like proteins and nucleic acids is of particular interest.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and hydroxyl groups may play a crucial role in binding to these targets and modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with hydroxyl groups and multiple chiral centers. Examples include:
- Spiro[cyclohexane-1,2’-oxirane]
- Spiro[indoline-3,4’-piperidine]
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and interact with diverse biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C32H46O7 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H46O7/c1-6-27-21(4)12-13-31(39-27)17-25-16-24(38-31)11-10-20(3)14-19(2)8-7-9-23-18-36-29-28(33)22(5)15-26(30(34)37-25)32(23,29)35/h7-10,15,19,21,24-29,33,35H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?/t19-,21-,24+,25-,26-,27+,28+,29+,31+,32+/m0/s1 |
InChI Key |
VOZIAWLUULBIPN-PWVNXYKKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)C |
Origin of Product |
United States |
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